molecular formula C16H16N2O5 B4913698 2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide

2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide

Cat. No.: B4913698
M. Wt: 316.31 g/mol
InChI Key: STACQUJUFGWYOT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide is an organic compound that features both methoxy and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-methoxyphenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-methoxyphenol attacks the carbonyl carbon of 4-nitrobenzoyl chloride, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for hydrogenation reactions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of methoxy and nitro groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl isocyanate
  • 4-nitrophenyl isocyanate
  • 4-methoxybenzoyl chloride
  • 4-nitrobenzoyl chloride

Uniqueness

2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide is unique due to the presence of both methoxy and nitro functional groups on the phenyl rings

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11(23-15-9-7-14(22-2)8-10-15)16(19)17-12-3-5-13(6-4-12)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STACQUJUFGWYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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